Dimethyl aziridine-2,3-dicarboxylate

Description

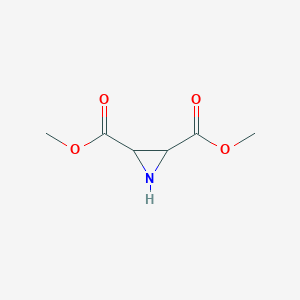

Dimethyl aziridine-2,3-dicarboxylate is a three-membered heterocyclic compound containing an aziridine ring (a saturated ring with two carbons and one nitrogen) esterified with two methyl carboxylate groups. Its trans-configuration is critical for biological activity, particularly in targeting cysteine proteases and viral main proteases (Mpro) . This compound has garnered attention as a covalent inhibitor due to the electrophilic nature of the aziridine ring, which undergoes nucleophilic ring-opening reactions with active-site cysteine residues in proteases .

Key applications include:

Properties

IUPAC Name |

dimethyl aziridine-2,3-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO4/c1-10-5(8)3-4(7-3)6(9)11-2/h3-4,7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVPCJOIALQVHIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C(N1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30482239 | |

| Record name | dimethyl aziridine-2,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30482239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177473-22-2 | |

| Record name | dimethyl aziridine-2,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30482239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Structural Analogs: Ester Substituent Variations

Key Findings :

- Ester Groups : Dibenzyl esters (e.g., compound 13 in ) show superior antiparasitic activity compared to dimethyl or diethyl esters, likely due to enhanced target binding and stability .

- Peptide Conjugation : Leu-Pro-aziridine tripeptides exhibit 2,300-fold higher inhibition potency than unsubstituted aziridine-2,3-dicarboxylates, demonstrating the importance of peptide motifs in enhancing selectivity and efficacy .

Functional Analogs: Epoxides vs. Aziridines

Key Findings :

- Aziridines exhibit higher electrophilicity than epoxides due to the nitrogen lone pair, accelerating covalent bond formation with catalytic cysteines .

Substituted Aziridines: Electronic Effects

Key Findings :

- Electron-withdrawing groups (e.g., formyl) on the aziridine nitrogen enhance reactivity by polarizing the ring, accelerating nucleophilic attack .

- These modifications reduce off-target reactions, improving therapeutic index .

Heterocyclic Dicarboxylates: Thiophene and Dihydropyridine Derivatives

Key Findings :

Preparation Methods

Reaction Conditions and Mechanistic Insights

- Starting Materials : Dimethyl dibromosuccinate (either meso or racemic) and (R)- or (S)-α-methylbenzylamine.

- Solvent : Typically conducted in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

- Temperature : Room temperature to mild heating (25–50°C).

- Yield : Reported yields range from 65% to 82%, depending on the stereochemical purity of the starting materials.

The stereochemical outcome is critically influenced by the chiral amine, which induces asymmetry in the aziridine ring. For example, using (R)-α-methylbenzylamine produces the (2R,3R)-enantiomer with an optical purity of up to 37% after subsequent hydrolysis to aspartic acid. This method is favored for its ability to generate enantiomerically enriched products, though it requires careful handling of brominated intermediates.

Photochemical Synthesis via Alkyl Azidoformates

Photochemical routes offer an alternative pathway for aziridine synthesis, leveraging ultraviolet (UV) light to initiate radical or nitrene intermediates. A seminal study demonstrated that irradiating alkyl azidoformates in the presence of dienes such as 2,5-dimethylhexa-2,4-diene yields aziridine carboxylates.

Key Steps and Optimization

- Photolysis Conditions : Reactions are conducted under UV light (254–365 nm) in inert solvents like ethyl acetate or dichloromethane.

- Substrates : Methyl or ethyl azidoformates paired with electron-deficient dienes.

- Reaction Time : 6–12 hours, depending on the diene’s reactivity.

- Yield : 50–70%, with side products including oxazolines and unsaturated carbamates.

The mechanism involves the generation of a nitrene intermediate from the azidoformate, which subsequently undergoes [2+1] cycloaddition with the diene to form the aziridine ring. This method is notable for its functional group tolerance but requires stringent control over light exposure and temperature to minimize byproduct formation.

Oxidative Cyclization Using Propargylamine and Diesters

Adapting methodologies from pyridine synthesis, oxidative cyclization of propargylamine and dimethyl acetylenedicarboxylate has emerged as a scalable route to this compound. Inspired by a patent describing pyridine-2,3-dicarboxylate synthesis, this approach employs hydrogen peroxide as an oxidant in ethanol.

Procedure and Parameters

- Reactants : Propargylamine and dimethyl acetylenedicarboxylate.

- Oxidant : 35% hydrogen peroxide (H₂O₂).

- Solvent : Ethanol, facilitating both solubility and reaction homogeneity.

- Temperature : 60–70°C (optimized at 65°C).

- Time : 11–13 hours, monitored by thin-layer chromatography (TLC).

- Yield : Up to 82% after purification via distillation.

The reaction mechanism likely involves initial formation of an enamine intermediate, followed by peroxide-mediated cyclization to form the strained aziridine ring. This method is advantageous for its operational simplicity and use of inexpensive reagents, though stereochemical control remains a challenge.

Comparison of Synthesis Methods

To evaluate the practicality of each method, the following table summarizes critical parameters:

Critical Analysis

- Stereoselectivity : The amine-mediated cyclization excels in producing enantiomerically enriched aziridines, making it ideal for pharmaceutical applications.

- Scalability : Oxidative cyclization offers the highest yield and simplest setup, suitable for industrial-scale production.

- Safety : Photochemical methods require specialized UV equipment and generate hazardous intermediates, limiting their broad adoption.

Q & A

Q. What synthetic methodologies are commonly employed to prepare dimethyl aziridine-2,3-dicarboxylate derivatives?

this compound derivatives are typically synthesized via cycloaddition reactions. For example, cycloaddition between dimethyl acetylenedicarboxylate (DMAD) and electron-deficient dienes or heterocycles can yield aziridine frameworks. Reaction conditions (e.g., catalyst use, solvent, temperature) significantly influence product distribution. For instance, uncatalyzed reactions may proceed slowly (e.g., 21 days), while subcritical water or Lewis acid catalysts can accelerate the process and alter regioselectivity . Retro-Diels-Alder pathways may also occur under thermal stress, leading to fragmentation products .

Q. How is the structural characterization of this compound performed?

Structural elucidation relies on a combination of spectroscopic and crystallographic techniques:

- NMR spectroscopy : - and -NMR identify substituent environments and regiochemistry (e.g., distinguishing exocyclic vs. endocyclic products) .

- X-ray crystallography : Resolves absolute stereochemistry and confirms bond angles/geometry, as demonstrated for related dicarboxylates (e.g., monoclinic space group with ) .

- Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns .

Q. What safety protocols are essential when handling this compound?

- Containment : Use fume hoods to avoid dust/aerosol formation.

- Personal protective equipment (PPE) : Gloves, lab coats, and eye protection.

- Disposal : Follow hazardous waste guidelines (e.g., sealed containers for incineration) .

- Toxicity : Aziridines are potential alkylating agents; avoid skin/eye contact and inhalation .

Advanced Research Questions

Q. How do dimethyl aziridine-2,3-dicarboxylates act as cysteine protease inhibitors in disease models?

These compounds irreversibly inhibit parasitic cysteine proteases (e.g., in Plasmodium spp. and Leishmania spp.) by forming covalent adducts with the catalytic cysteine residue. For example, compound 344 (Ki = 4.5 μM) binds to the active site, disrupting parasite life cycles. In vitro studies show reduced Leishmania major viability and macrophage infection rates without host cytotoxicity .

Q. What experimental strategies resolve contradictions in product distribution during cycloaddition reactions?

Divergent outcomes (e.g., tetracyclic vs. retro-Diels-Alder products) arise from competing reaction pathways. To control selectivity:

- Catalyst screening : Transition metals or organocatalysts can bias toward specific transition states.

- Kinetic vs. thermodynamic control : Lower temperatures favor kinetic products (e.g., exocyclic structures), while prolonged heating shifts equilibria .

- Solvent effects : Polar aprotic solvents stabilize charged intermediates, favoring cycloaddition over fragmentation .

Q. How do computational methods complement experimental data in studying aziridine reactivity?

Density functional theory (DFT) calculations predict regioselectivity in cycloadditions by modeling frontier molecular orbital interactions (e.g., HOMO-LUMO gaps). For retro-Diels-Alder reactions, activation barriers correlate with experimental yields under thermal stress .

Data Contradictions and Validation

Q. Why do some studies report unexpected exocyclic products from this compound reactions?

Exocyclic isomers, though thermodynamically disfavored, may form via kinetic trapping. Evidence from the 28th National Chemistry Congress highlights such anomalies, attributed to steric hindrance or non-classical hydrogen bonding in transition states . Cross-validation using X-ray crystallography is critical to confirm such structures .

Methodological Recommendations

- Synthetic optimization : Use high-throughput screening to identify optimal catalysts (e.g., FeCl or Sc(OTf)) for improved yields .

- Biological assays : Pair in vitro protease inhibition assays with cell-based models (e.g., macrophage infection assays) to validate therapeutic potential .

- Data reporting : Include full spectroscopic datasets (NMR, IR, MS) and crystallographic deposition codes (e.g., CCDC numbers) for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.